molecular formula C16H22N2O2 B3167034 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate CAS No. 91599-78-9

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Cat. No.: B3167034
CAS No.: 91599-78-9
M. Wt: 274.36 g/mol
InChI Key: FRGGELDLHZANRO-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate has several scientific research applications, including:

Comparison with Similar Compounds

1-Benzylpiperidin-3-yl 3-aminobut-2-enoate can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds have a similar piperidine ring structure and are used in various chemical and biological applications.

    Benzyl derivatives: These compounds have a benzyl group and are used in the synthesis of more complex molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties .

Properties

IUPAC Name

(1-benzylpiperidin-3-yl) 3-aminobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13(17)10-16(19)20-15-8-5-9-18(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,10,15H,5,8-9,11-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGGELDLHZANRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1CCCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737747
Record name 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91599-78-9
Record name 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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